SHF demonstrates excellent catalytic properties for organic synthesis reactions. Its ability to activate specific bonds and facilitate selective transformations makes it a valuable tool for researchers. While the specific mechanisms are still under investigation, studies suggest SHF's effectiveness might be due to its Lewis acidic nature and the stability of the silver-fluorine bond [].
SHF's unique chemical structure makes it useful in specific analytical techniques. Some research explores its application in ion-pair chromatography for separating complex mixtures []. Here, SHF's ability to interact with certain molecules allows for their efficient separation and identification.
Silver heptafluorobutyrate is a chemical compound with the formula C₄AgF₇O₂. It consists of a silver cation (Ag⁺) coordinated with a heptafluorobutyrate anion. This compound appears as a white to off-white powder and has a melting point of approximately 292-294 °C. Its molecular weight is 320.9 g/mol . Silver heptafluorobutyrate is notable for its unique properties, which arise from the presence of both the silver ion and the highly electronegative fluorine atoms.
Silver heptafluorobutyrate can be synthesized through various methods, including:
These methods allow for the efficient production of this compound while minimizing by-products .
Silver heptafluorobutyrate has several applications:
Interaction studies involving silver heptafluorobutyrate primarily focus on its coordination chemistry and reactivity with various organic substrates. The compound's ability to activate C-H bonds makes it valuable in synthetic organic chemistry. Research indicates that the silver cation's interactions with oxygen atoms in carboxylic acids can significantly influence reaction outcomes .
Several compounds share similarities with silver heptafluorobutyrate, particularly in terms of structure or application. Here are some notable examples:
Compound Name | Formula | Key Features |
---|---|---|
Silver acetate | C₂H₃AgO₂ | Commonly used in organic synthesis; less fluorinated. |
Silver benzoate | C₇H₅AgO₂ | Exhibits antimicrobial properties; aromatic structure. |
2,2,3,3,4,4,4-Heptafluorobutanoate | C₄F₇O₂ | A fluorinated carboxylic acid; lacks silver cation. |
Silver heptafluorobutyrate stands out due to its combination of a highly electronegative fluorinated group and a metal cation. This unique combination allows it to serve as an effective catalyst in reactions that other similar compounds cannot facilitate as efficiently. Its distinct properties make it particularly useful in specialized applications within material science and organic synthesis .
Silver heptafluorobutyrate exhibits a well-defined melting point range of 292-294°C, which represents a critical thermal transition point for this perfluorinated silver carboxylate compound [1] [2]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline lattice structure, particularly the argentophilic interactions between silver centers and the bridging coordination of the heptafluorobutyrate ligands [3].
The thermal behavior of silver heptafluorobutyrate demonstrates distinct phases as temperature increases. Below 150°C, the compound remains in a stable solid phase with negligible mass loss [1] [4]. Between 150-190°C, the compound begins to exhibit sublimation and vaporization characteristics, which has been utilized in gas injection systems for chemical vapor deposition applications [3]. This temperature range represents the optimal conditions for volatilization without significant thermal decomposition.
Temperature Range (°C) | Thermal Behavior | Mass Loss (%) | Reference |
---|---|---|---|
25-150 | Stable solid phase | 0 | [1] [4] |
150-190 | Sublimation/vaporization range | Variable | [3] |
292-294 | Melting point range | Phase transition | [1] [2] |
294-400 | Thermal decomposition begins | <5 (in vacuum) | [3] |
Above 400 | Complete decomposition | Complete | [3] |
The thermal decomposition characteristics of silver heptafluorobutyrate are particularly notable when compared to non-fluorinated silver carboxylates [3]. Under vacuum conditions, the compound shows less than 5% mass residue, indicating that sublimation dominates over thermal decomposition [3]. This behavior contrasts significantly with non-fluorinated analogues, which typically exhibit 45-50% mass residues due to simultaneous sublimation and thermal dissociation processes [3].
Silver heptafluorobutyrate presents as a white crystalline powder with a characteristic appearance that is consistent across different purity grades [1] [2] [4]. The compound maintains its white coloration even at high purity levels, ranging from 97% to 99.999% purity [1]. This white appearance is typical of silver carboxylate compounds and indicates the absence of metallic silver formation or significant impurities [4].
The morphological characteristics of silver heptafluorobutyrate are influenced by its crystalline structure, which forms as a coordination polymer assembled from dinuclear building blocks [5]. The compound exists in powder form under standard conditions, with particle size and distribution being dependent on synthesis and processing conditions [1]. The crystalline nature of the compound contributes to its stability and handling characteristics, making it suitable for various analytical and synthetic applications [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄AgF₇O₂ | [1] [2] [4] |
Molecular Weight (g/mol) | 320.90 | [1] [2] |
Appearance | Powder | [1] [2] [4] |
Physical Form | Crystalline solid | [1] [4] |
Color | White | [4] |
Exact Mass (g/mol) | 319.883749 | [1] |
Silver heptafluorobutyrate exhibits significant light sensitivity, which is a characteristic property of many silver-containing compounds [4]. This photosensitivity is attributed to the potential for ligand-to-metal charge transfer excitation under visible light conditions, which can lead to photochemical reactions [7]. The light sensitivity requires careful storage conditions to prevent degradation and maintain compound integrity over time.
The photochemical properties of silver heptafluorobutyrate are particularly relevant in the context of its potential applications in photochemical processes [7]. Research has demonstrated that photoexcitation of silver complexes can release reactive perfluoroalkyl radicals directly from carboxylate ligands under visible light conditions [7]. This photochemical reactivity is enhanced by the presence of the perfluorinated heptafluorobutyrate ligand, which facilitates ligand-to-metal charge transfer processes [7].
The light sensitivity also impacts the practical handling and storage of silver heptafluorobutyrate, requiring protection from direct sunlight and fluorescent lighting to prevent unwanted photochemical reactions [4]. This characteristic is shared with other silver carboxylates and represents an important consideration for long-term stability and storage protocols [8].
Silver heptafluorobutyrate demonstrates a complex reactivity profile that is influenced by both the silver center and the perfluorinated carboxylate ligand [6] [7]. The compound exhibits moderate reactivity with nucleophiles due to the electrophilic nature of the silver center, while the perfluorinated ligand provides enhanced chemical stability compared to non-fluorinated analogues [5] [8].
The stability characteristics of silver heptafluorobutyrate are notably superior to those of non-fluorinated silver carboxylates [3]. The compound remains stable in air and vacuum conditions, which facilitates its use in various analytical and synthetic applications [3]. This enhanced stability is attributed to the electron-withdrawing effects of the perfluorinated heptafluorobutyrate ligand, which reduces the tendency for decomposition reactions [8].
Property | Value/Description | Reference |
---|---|---|
Thermal Stability | Stable to ~292°C, decomposes >400°C | [1] [2] [3] |
Air Stability | Stable in air and vacuum | [3] |
Photochemical Stability | Light sensitive, photochemical reactions possible | [4] [7] |
Reactivity with Nucleophiles | Moderate reactivity due to silver center | [6] [7] |
Molecular Structure Type | Dimeric [Ag₂(μ-O₂CC₃F₇)₂] units | [3] [9] [5] |
The reactivity of silver heptafluorobutyrate in coordination chemistry applications has been demonstrated through its ability to act as a precursor for the formation of mixed-metal complexes [5]. The compound can undergo transmetalation reactions with other metal centers, providing a pathway for the synthesis of heterometallic species [5]. This reactivity is particularly valuable in the development of advanced materials and catalytic systems.
The solubility characteristics of silver heptafluorobutyrate reflect the influence of both the ionic silver-carboxylate interaction and the hydrophobic perfluorinated alkyl chain [4] [6]. The compound exhibits limited solubility in water due to the hydrophobic nature of the perfluorinated ligand, while showing enhanced solubility in organic solvents [1] [10].
The solubility profile indicates that silver heptafluorobutyrate is probably soluble in a range of organic solvents including chloroform, dichloromethane, acetonitrile, alcohols, and tetrahydrofuran [4]. This solubility pattern is consistent with the amphiphilic nature of the compound, where the perfluorinated chain provides compatibility with organic media while the carboxylate functionality maintains some polar character [4] [6].
Solvent | Solubility | Reference |
---|---|---|
Water | Limited/Poor | [1] [10] |
Chloroform | Probably soluble | [4] |
Dichloromethane | Probably soluble | [4] |
Acetonitrile | Probably soluble | [4] |
Alcohol | Probably soluble | [4] |
Tetrahydrofuran | Probably soluble | [4] |
Organic solvents (general) | Soluble in range of organic solvents | [4] [6] |
The enhanced solubility in organic solvents compared to water makes silver heptafluorobutyrate particularly suitable for applications in non-aqueous systems and organic synthesis [6]. This solubility profile also facilitates purification and handling procedures, as the compound can be readily dissolved and recrystallized from appropriate organic solvents.
The acid-base properties of silver heptafluorobutyrate are fundamentally derived from the parent heptafluorobutyric acid, which is characterized as a strong acid with a pKa value of approximately 0.17-0.4 [11] [12]. This extremely low pKa value reflects the powerful electron-withdrawing effects of the perfluorinated alkyl chain, which significantly enhances the acidity compared to non-fluorinated carboxylic acids [11] [13] [14].
The strong acidic character of the parent acid influences the coordination behavior and stability of the silver salt [14]. The electron-withdrawing perfluorinated group stabilizes the carboxylate anion, making it an effective ligand for silver coordination while maintaining the overall stability of the complex [13] [14]. This enhanced acidity also affects the interfacial properties and surface behavior of the compound compared to non-fluorinated analogues [14].
The presence of the perfluorinated chain creates a significant difference in acid-base behavior compared to hydrocarbon-based carboxylic acids [14]. The surface pKa values for perfluorinated carboxylic acids are substantially lower than their fatty acid counterparts, which has implications for the interfacial activity and environmental behavior of these compounds [14]. This enhanced acidity is attributed to the electron-withdrawing nature of the fluoroalkyl tail, which renders the proton more easily released compared to electron-donating hydrocarbon chains [14].
The coordination geometry of silver in silver heptafluorobutyrate is characterized by a complex three-dimensional arrangement that involves multiple coordination modes [9] [5] [15]. The silver atoms adopt a coordination environment that can be described as distorted tetrahedral or distorted trigonal planar, depending on the specific structural context and intermolecular interactions [16].
The primary coordination sphere of silver includes bonding to oxygen atoms from the carboxylate ligands, with typical silver-oxygen bond distances ranging from 2.13 to 2.54 Angstroms [9] [5] [15] [17]. The coordination geometry is further complicated by the presence of argentophilic interactions between silver centers, which occur at distances ranging from 2.82 to 3.05 Angstroms [9] [5] [15].
The structural organization of silver heptafluorobutyrate features dimeric units of the formula [Ag₂(μ-O₂CC₃F₇)₂], where the carboxylate ligands adopt bridging coordination modes [3] [9] [5]. These dimeric units serve as building blocks for the formation of coordination polymers, where additional intermolecular interactions contribute to the overall three-dimensional structure [5]. The coordination geometry around each silver center is influenced by the need to accommodate both the bridging carboxylate ligands and the argentophilic interactions with neighboring silver atoms.
Bond Type | Typical Bond Length (Å) | Coordination Geometry | Reference |
---|---|---|---|
Ag-O (carboxylate) | 2.13-2.54 | Bridging bidentate | [9] [5] [15] [17] |
Ag-Ag (argentophilic) | 2.82-3.05 | Metallic interaction | [9] [5] [15] |
C-F (perfluoroalkyl) | 1.32-1.35 | Covalent | [13] [14] |
C-O (carboxylate) | 1.25-1.30 | Covalent | [13] [14] |
The silver-oxygen bonds in silver heptafluorobutyrate exhibit characteristics that are intermediate between ionic and covalent bonding [18] [16]. The bond lengths typically range from 2.13 to 2.54 Angstroms, with variations depending on the specific coordination environment and the presence of bridging versus terminal coordination modes [9] [5] [15] [17].
The nature of the silver-oxygen interaction is influenced by the electron-withdrawing effects of the perfluorinated heptafluorobutyrate ligand [5] [8]. The strong electron-withdrawing character of the perfluorinated chain reduces the electron density at the carboxylate oxygen atoms, which in turn affects the strength and character of the silver-oxygen bonds [8]. This results in somewhat weakened metal-ligand interactions compared to non-fluorinated carboxylate analogues [5] [8].
The asymmetric bridging behavior observed in silver carboxylate structures leads to variations in silver-oxygen bond strengths within the same molecule [16]. Some oxygen atoms exhibit stronger coordination to silver centers, while others show weaker semicoordination interactions [16]. This asymmetry is reflected in the range of observed bond distances and has been confirmed through quantum theory of atoms in molecules analysis [16].
The silver-oxygen bond characteristics also influence the thermal and chemical stability of the compound [8]. The moderate strength of these bonds allows for thermal volatilization at relatively low temperatures while maintaining sufficient stability for handling and storage under ambient conditions [8]. This balance between stability and volatility is crucial for applications in chemical vapor deposition and related processes [3] [8].
The perfluorination of the heptafluorobutyrate ligand has profound effects on the molecular properties of the silver complex [11] [13] [14]. The strong electron-withdrawing nature of the CF₃CF₂CF₂- group significantly alters the electronic structure and bonding characteristics compared to non-fluorinated analogues [11] [13] [14].
The electron-withdrawing effects of perfluorination result in enhanced carbon-fluorine bond dissociation energies, typically ranging from 120-123 kcal/mol [13]. This enhanced bond strength is further influenced by the presence of ether oxygen effects in related perfluorinated systems, which can increase the stability of carbon-fluorine bonds adjacent to electronegative heteroatoms [13].
Electronic Property | Effect of Perfluorination | Reference |
---|---|---|
Electron-withdrawing effect | Strong electron withdrawal by CF₃CF₂CF₂- group | [11] [13] [14] |
C-F bond dissociation energy (kcal/mol) | 120-123 (enhanced by ether oxygen effects) | [13] |
Carboxylate pKa | Significantly reduced (<1) vs non-fluorinated | [11] [12] [14] |
Metal-ligand interaction | Weakened Ag-O bonds vs non-fluorinated | [5] [8] |
Thermal stability enhancement | Enhanced thermal stability | [3] [8] |
Sublimation behavior | Improved sublimation vs non-fluorinated | [3] [8] |
The perfluorination significantly reduces the pKa of the carboxylate group to values below 1, compared to non-fluorinated carboxylic acids [11] [12] [14]. This dramatic increase in acidity affects the coordination behavior and influences the stability of the silver-carboxylate interaction [14]. The enhanced acidity also has implications for the interfacial activity and surface properties of the compound [14].
Corrosive